molecular formula C11H15BrN2O2 B13024652 tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate

tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate

Cat. No.: B13024652
M. Wt: 287.15 g/mol
InChI Key: FATJMKILUFEHSK-UHFFFAOYSA-N
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Description

tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate typically involves the bromination of a pyridine derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the reaction of 6-(bromomethyl)pyridine with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives of pyridine .

Scientific Research Applications

tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
  • tert-Butyl (6-methoxypyridin-3-yl)carbamate
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

Uniqueness

tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate is unique due to its bromomethyl group, which makes it highly reactive in substitution reactions. This reactivity is not as pronounced in similar compounds with different substituents, such as hydroxymethyl or methoxymethyl groups .

Biological Activity

tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate is a chemical compound with notable potential in medicinal chemistry. Its structure, featuring a brominated pyridine moiety linked to a carbamate functional group, suggests various biological activities, particularly in enzyme inhibition and interactions with protein targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrN2O2C_{10}H_{13}BrN_{2}O_{2}. The presence of the bromine atom enhances its reactivity, making it a subject of interest in pharmacological research. The compound can undergo various chemical reactions, including substitution and hydrolysis, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modification of enzymatic activity. The bromine atom and the carbamate group are essential for these interactions, facilitating binding to specific molecular targets.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, brominated pyridine derivatives are known to inhibit various enzymes, including GSK-3β and ROCK-1. The inhibitory activity can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.

CompoundEnzyme TargetIC50 (nM)
This compoundGSK-3βTBD
Related Brominated CompoundROCK-18 nM

Antimicrobial and Anticancer Properties

The presence of the bromine atom significantly contributes to the compound's antimicrobial and anticancer activities. Studies have shown that similar compounds can selectively target cancer cells while sparing normal cells. The mechanism often involves disrupting cellular processes or inducing apoptosis in cancerous cells.

Case Studies

  • GSK-3β Inhibition : A study demonstrated that a structurally related compound exhibited an IC50 value of 8 nM against GSK-3β, highlighting the potential for this compound to serve as a potent inhibitor in similar pathways .
  • Cytotoxicity Assessment : In vitro assays conducted on HT-22 mouse hippocampal neuronal cells showed that certain derivatives did not significantly reduce cell viability across various concentrations, indicating a favorable safety profile while maintaining efficacy against targeted pathways .
  • Anti-inflammatory Activity : Compounds with similar structural features have been assessed for their ability to reduce pro-inflammatory cytokines in microglial cells, suggesting that this compound could also possess anti-inflammatory properties.

Comparative Analysis

Comparing this compound with other related compounds provides insights into its unique biological profile:

Compound NameStructure FeaturesBiological Activity
tert-Butyl N-(pyridin-2-yl)carbamateSimilar carbamate structureModerate enzyme inhibition
4-Bromo-N-(pyridin-2-yl)benzamideContains both bromine and amide functionalitiesHigher cytotoxicity
tert-butyl (6-chloropyridin-3-yl)carbamateLacks bromine; simpler structureLower antimicrobial activity

Properties

IUPAC Name

tert-butyl N-[6-(bromomethyl)pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJMKILUFEHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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